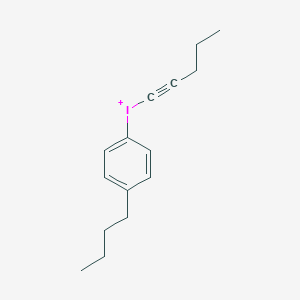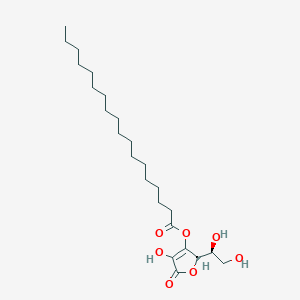
O-stearoyl l-ascorbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-stearoyl l-ascorbate, also known as 6-O-stearoyl l-ascorbate, is a lipophilic derivative of l-ascorbic acid (vitamin C). This compound is commercially used in various industries, particularly in food and cosmetics, due to its fat-soluble antioxidant properties. It is designed to overcome the limitations of l-ascorbic acid, such as its instability and water solubility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-stearoyl l-ascorbate is synthesized through the esterification of l-ascorbic acid with stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out in an organic solvent like dichloromethane or chloroform to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: O-stearoyl l-ascorbate primarily undergoes oxidation and hydrolysis reactions. The oxidation process involves the formation of free radicals, which can further react with other molecules, leading to the formation of lipid peroxides .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of initiators like lipid or organic peroxyl radicals.
Major Products Formed:
Oxidation: Lipid peroxides and other oxidative by-products.
Hydrolysis: L-ascorbic acid and stearic acid.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
O-stearoyl l-ascorbate exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a scavenger of free radicals, preventing oxidative damage to lipids and other biomolecules.
Collagen Synthesis: The ascorbic acid moiety promotes collagen production through the upregulation of ten-eleven translocation-2 (TET2) enzyme.
Anti-inflammatory Action: The compound inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through the activation of nuclear receptor subfamily 4 group A member 1 (NR4A1), reducing inflammation.
Comparación Con Compuestos Similares
O-stearoyl l-ascorbate is unique due to its lipophilic nature, which enhances its solubility in fats and oils. This property distinguishes it from other derivatives of l-ascorbic acid, such as:
Ascorbyl Palmitate: Another fat-soluble derivative of l-ascorbic acid, used primarily in cosmetics and food as an antioxidant.
Ascorbyl Isostearate: Similar to this compound, it is used in skincare products for its antioxidant and collagen-promoting properties.
Ascorbyl Stearate: Used as an antioxidant food additive and in cosmetics, it shares similar properties with this compound but differs in its specific fatty acid component.
Propiedades
Número CAS |
51222-59-4 |
|---|---|
Fórmula molecular |
C24H42O7 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] octadecanoate |
InChI |
InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(27)30-23-21(28)24(29)31-22(23)19(26)18-25/h19,22,25-26,28H,2-18H2,1H3/t19-,22+/m0/s1 |
Clave InChI |
UWOOMFJLKNMGRW-SIKLNZKXSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@@H]1[C@H](CO)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


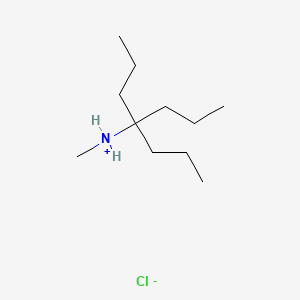
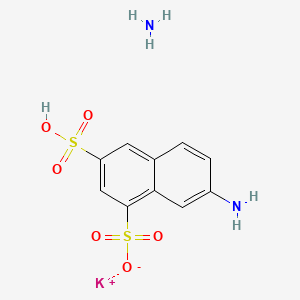
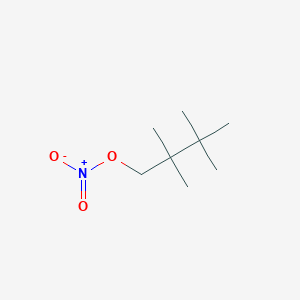
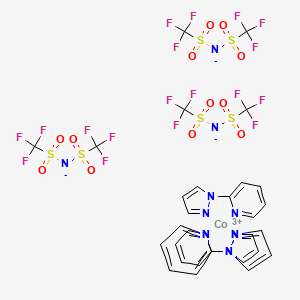
![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
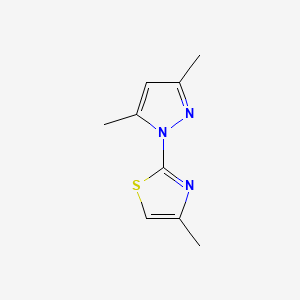
![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
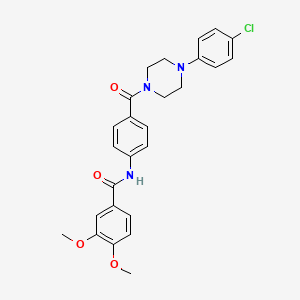

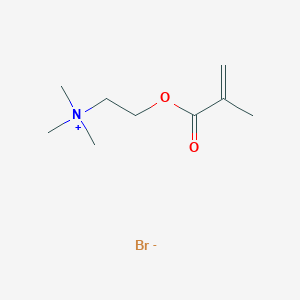

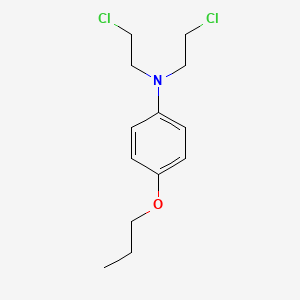
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
